

A Comparative Guide to ORAI Isoform Selectivity: GSK-7975A vs. Pyr6

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Compound of Interest		
Compound Name:	GSK-7975A	
Cat. No.:	B607863	Get Quote

For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacological tools is paramount for designing precise experiments and developing targeted therapeutics. This guide provides a detailed comparison of two commonly used ORAI channel inhibitors, **GSK-7975A** and Pyr6, with a focus on their selectivity for the three ORAI isoforms: ORAI1, ORAI2, and ORAI3.

This document synthesizes experimental data to highlight the distinct pharmacological profiles of these compounds, offering insights into their potential applications in studying the specific roles of ORAI isoforms in cellular physiology and disease.

Quantitative Analysis of ORAI Isoform Inhibition

The inhibitory potency of **GSK-7975A** and Pyr6 against the different ORAI isoforms has been characterized primarily through electrophysiological studies. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their selectivity.

Compound	ORAI1 IC50	ORAI2 IC50	ORAI3 IC50	Cell Line	Method
GSK-7975A	~4.1 μM[1]	Significantly Inhibited*	~3.8 μM[1]	HEK293[1]	Whole-cell Patch Clamp[1]
Pyr6	~0.5 μM	Inhibition reported**	Data not available	RBL-2H3	Ca2+ imaging



*In ORAI1/2/3 triple-knockout (TKO) HEK293 cells, 10 µM **GSK-7975A** was shown to essentially abrogate ORAI1 and ORAI2 activity, while only partially inhibiting ORAI3[2]. **Some studies suggest that Pyr6 may also affect ORAI2, but specific IC50 values are not readily available in the current literature.

Key Differences in Selectivity and Mechanism of Action

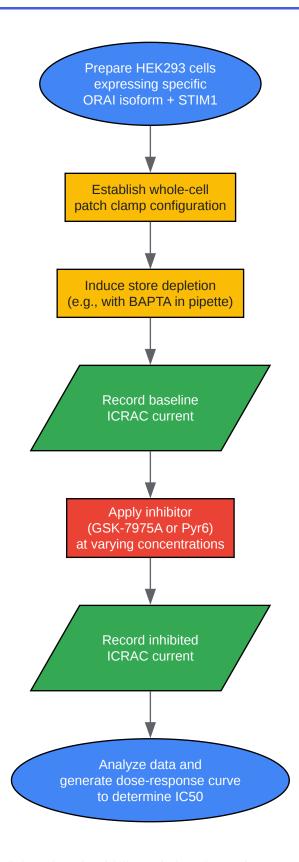
GSK-7975A demonstrates a relatively similar potency for ORAI1 and ORAI3, with significant inhibitory effects on ORAI2 as well.[3][4] Studies have shown that **GSK-7975A** acts as an allosteric blocker of the ORAI channel pore.[1] Importantly, its mechanism does not involve interference with the crucial interaction between the endoplasmic reticulum Ca2+ sensor, STIM1, and the ORAI channel, which is the primary activation signal for store-operated Ca2+ entry (SOCE).[1][3]

Pyr6, another pyrazole derivative, is reported to be a more potent inhibitor of ORAI1-mediated SOCE than **GSK-7975A**.[4] While it is often cited for its selectivity towards ORAI1, there are indications that it may also impact ORAI2 function. A comprehensive quantitative comparison across all three isoforms is not yet available. The precise mechanism of Pyr6 action is also less clearly defined than that of **GSK-7975A**.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the context of these inhibitors' actions and the methods used to characterize them, the following diagrams are provided.





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